Cas no 2227890-91-5 ((2R)-2-2-(3-bromophenyl)ethyloxirane)

(2R)-2-2-(3-bromophenyl)ethyloxirane 化学的及び物理的性質
名前と識別子
-
- (2R)-2-2-(3-bromophenyl)ethyloxirane
- 2227890-91-5
- EN300-1919408
- (2R)-2-[2-(3-bromophenyl)ethyl]oxirane
-
- インチ: 1S/C10H11BrO/c11-9-3-1-2-8(6-9)4-5-10-7-12-10/h1-3,6,10H,4-5,7H2/t10-/m1/s1
- InChIKey: WTSYSYVYZLPORX-SNVBAGLBSA-N
- ほほえんだ: BrC1=CC=CC(=C1)CC[C@@H]1CO1
計算された属性
- せいみつぶんしりょう: 225.99933g/mol
- どういたいしつりょう: 225.99933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
(2R)-2-2-(3-bromophenyl)ethyloxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1919408-0.05g |
(2R)-2-[2-(3-bromophenyl)ethyl]oxirane |
2227890-91-5 | 0.05g |
$1308.0 | 2023-09-17 | ||
Enamine | EN300-1919408-0.5g |
(2R)-2-[2-(3-bromophenyl)ethyl]oxirane |
2227890-91-5 | 0.5g |
$1495.0 | 2023-09-17 | ||
Enamine | EN300-1919408-1.0g |
(2R)-2-[2-(3-bromophenyl)ethyl]oxirane |
2227890-91-5 | 1g |
$1557.0 | 2023-06-01 | ||
Enamine | EN300-1919408-10g |
(2R)-2-[2-(3-bromophenyl)ethyl]oxirane |
2227890-91-5 | 10g |
$6697.0 | 2023-09-17 | ||
Enamine | EN300-1919408-5.0g |
(2R)-2-[2-(3-bromophenyl)ethyl]oxirane |
2227890-91-5 | 5g |
$4517.0 | 2023-06-01 | ||
Enamine | EN300-1919408-2.5g |
(2R)-2-[2-(3-bromophenyl)ethyl]oxirane |
2227890-91-5 | 2.5g |
$3051.0 | 2023-09-17 | ||
Enamine | EN300-1919408-0.25g |
(2R)-2-[2-(3-bromophenyl)ethyl]oxirane |
2227890-91-5 | 0.25g |
$1432.0 | 2023-09-17 | ||
Enamine | EN300-1919408-10.0g |
(2R)-2-[2-(3-bromophenyl)ethyl]oxirane |
2227890-91-5 | 10g |
$6697.0 | 2023-06-01 | ||
Enamine | EN300-1919408-0.1g |
(2R)-2-[2-(3-bromophenyl)ethyl]oxirane |
2227890-91-5 | 0.1g |
$1371.0 | 2023-09-17 | ||
Enamine | EN300-1919408-1g |
(2R)-2-[2-(3-bromophenyl)ethyl]oxirane |
2227890-91-5 | 1g |
$1557.0 | 2023-09-17 |
(2R)-2-2-(3-bromophenyl)ethyloxirane 関連文献
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
(2R)-2-2-(3-bromophenyl)ethyloxiraneに関する追加情報
Comprehensive Overview of (2R)-2-2-(3-bromophenyl)ethyloxirane (CAS No. 2227890-91-5): Properties, Applications, and Industry Insights
The compound (2R)-2-2-(3-bromophenyl)ethyloxirane (CAS No. 2227890-91-5) is a chiral epoxide derivative that has garnered significant attention in pharmaceutical and fine chemical research. Its unique structural features, including the 3-bromophenyl moiety and the oxirane ring, make it a versatile intermediate for synthesizing bioactive molecules. Researchers and industry professionals frequently search for terms like "chiral epoxide synthesis", "bromophenyl derivatives applications", and "CAS 2227890-91-5 suppliers", reflecting its relevance in modern chemistry.
One of the key attributes of (2R)-2-2-(3-bromophenyl)ethyloxirane is its role in asymmetric synthesis. The compound's stereocenter at the 2-position enables the production of enantiomerically pure compounds, a critical requirement in drug development. Recent trends in green chemistry have also spurred interest in optimizing its synthesis to reduce waste and improve yield. Searches for "sustainable epoxide production" and "catalytic asymmetric epoxidation" highlight this growing focus.
In the pharmaceutical sector, (2R)-2-2-(3-bromophenyl)ethyloxirane serves as a precursor for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Its bromine substituent facilitates further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This adaptability aligns with the rising demand for "tailored heterocyclic compounds" and "high-value chemical intermediates" in drug discovery pipelines.
From a commercial perspective, the global market for chiral building blocks like (2R)-2-2-(3-bromophenyl)ethyloxirane is expanding, driven by the need for precision in biologics and small-molecule therapeutics. Analytical techniques such as HPLC chiral separation and NMR spectroscopy are essential for quality control, as evidenced by frequent queries like "chiral purity analysis methods" and "CAS 2227890-91-5 characterization".
Beyond pharmaceuticals, this compound finds niche applications in material science, particularly in the design of photoactive polymers and liquid crystals. The oxirane ring can undergo ring-opening polymerization, making it valuable for creating advanced materials with tunable properties. Searches for "epoxide-based polymers" and "brominated aromatic monomers" underscore its interdisciplinary utility.
In summary, (2R)-2-2-(3-bromophenyl)ethyloxirane (CAS No. 2227890-91-5) exemplifies the convergence of synthetic chemistry, drug development, and material innovation. Its multifaceted applications and alignment with industry trends—such as green synthesis and enantioselective catalysis—ensure its continued prominence in scientific and industrial discourse.
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